

Synthesis of chloriodomethane from dichloromethane

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Compound of Interest

Compound Name: Chloriodomethane

Cat. No.: B1360106

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An in-depth technical guide on the synthesis of **chloriodomethane** from dichloromethane is provided below, intended for researchers, scientists, and drug development professionals. This guide covers the core chemical principles, experimental protocols, and data related to the Finkelstein halide exchange reaction, a primary method for this conversion.

Core Principle: The Finkelstein Reaction

The synthesis of **chloriodomethane** from dichloromethane is predominantly achieved through a halide exchange reaction, specifically the Finkelstein reaction.^{[1][2][3]} This SN₂ (bimolecular nucleophilic substitution) reaction involves the exchange of a halogen atom. In this case, a chlorine atom in dichloromethane is replaced by an iodine atom.^{[1][2]}

The classic Finkelstein reaction utilizes sodium iodide in a solvent where it is soluble, but the resulting sodium chloride is not.^{[1][2]} This insolubility of the sodium chloride byproduct drives the reaction forward according to Le Chatelier's principle, as the salt precipitates out of the solution.^{[1][2][4]} Acetone is a traditional solvent for this purpose, though other polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and hexamethylphosphoramide (HMPA) have been shown to significantly accelerate the reaction.^{[1][5]}

Experimental Protocol: Synthesis using Sodium Iodide in DMF

A convenient and effective method for synthesizing **chloroiodomethane** involves the reaction of dichloromethane with sodium iodide in dimethylformamide (DMF).^[5]

Materials and Equipment:

- Dichloromethane (CH_2Cl_2)
- Sodium Iodide (NaI)
- Dimethylformamide (DMF)
- Round-bottomed flask
- Magnetic stirrer
- Reflux condenser with a drying tube
- Thermometer
- Dropping funnel
- Heating mantle
- Apparatus for steam distillation and extraction

Procedure:

- In a 100 ml round-bottomed flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel, place 15.0g (0.100 mol) of sodium iodide and 40g (0.47 mol) of dichloromethane.^[5]
- Begin stirring the mixture at room temperature.^[5]
- Add 30 ml of DMF through the dropping funnel over approximately 3 minutes. An exothermic reaction will cause the temperature to rise from around 20°C to 50°C.^[5]
- The mixture will initially become almost homogeneous, followed by the precipitation of sodium chloride.^[5]

- After the addition of DMF is complete, heat the flask to maintain a gentle reflux for 5 to 10 hours with continuous stirring.[\[5\]](#)
- Upon completion of the reaction period, cool the flask and add 30 ml of water to the chilled mixture.[\[5\]](#)
- Separate the organic layer. Extract the aqueous layer multiple times with small portions of dichloromethane.[\[5\]](#)
- Combine all organic layers and wash them with several portions of water.[\[5\]](#)
- Dry the combined organic layer with anhydrous calcium chloride.[\[5\]](#)
- Purify the crude product by distillation through a 20 cm Vigreux column. The pure **chloriodomethane** will distill at 108-109°C.[\[5\]](#)

Data Presentation

The choice of solvent significantly impacts the yield of **chloriodomethane**. The following table summarizes the effect of different solvents on the reaction between dichloromethane and sodium iodide.

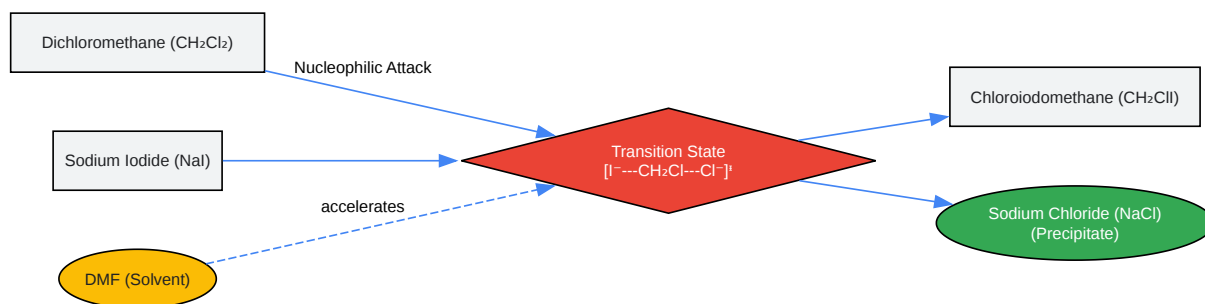
Solvent	Volume (ml)	Reaction Temp. (°C)	CH ₂ ClI Yield (%)	CH ₂ I ₂ Yield (%)
Acetone	30	51	2.6	0
Acetonitrile	30	55-56	1.6	0
Methanol	30	41	0.5	0
DMSO	30	56-59	24.1	0
DMF	30	55-66	48.0	3.8
DMF (10 hr)	30	55-75	82.8	10.2
HMPA	30	51-61	54.6	2.9

Table 1: Effect of Solvent on the Reaction of Dichloromethane and Sodium Iodide. Yields are based on the amount of NaI used. Data sourced from Miyano & Hashimoto (1971).[5]

As the data indicates, polar aprotic solvents like DMF, DMSO, and HMPA provide substantially better yields than acetone or methanol.[5] DMF is often considered the most suitable solvent due to its availability and the high yield of **chloriodomethane** it produces.[5] A longer reaction time in DMF (10 hours) can increase the yield to approximately 83%, though it also leads to the formation of a diiodomethane byproduct.[5]

Visualizations

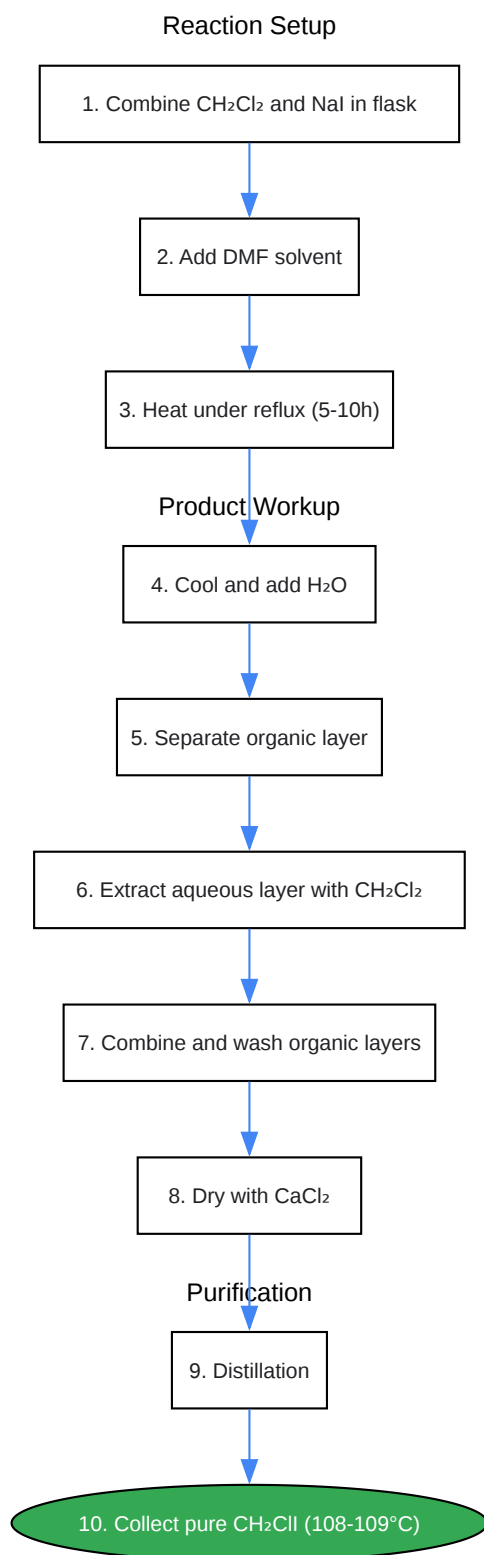
Reaction Pathway



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Caption: Finkelstein reaction pathway for **chloroiodomethane** synthesis.

Experimental Workflow



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Caption: Step-by-step workflow for **chloriodomethane** synthesis.

Applications and Significance

Chloriodomethane is a valuable reagent in organic synthesis.^{[6][7]} It is particularly useful in cyclopropanation reactions, such as the Simmons-Smith reaction, where it often provides higher yields and better selectivity compared to diiodomethane.^{[6][7]} Its utility extends to Mannich reactions, aminomethylation, epoxidation, and as a precursor for reagents like chloromethyl lithium.^{[6][7]} This versatility makes it an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes.^{[6][8]}

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References

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. Iscollege.ac.in [Iscollege.ac.in]
- 3. organicmystery.com [organicmystery.com]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. innospk.com [innospk.com]
- 7. Chloriodomethane - Wikipedia [en.wikipedia.org]
- 8. Chloriodomethane | lookchem [lookchem.com]
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